molecular formula C12H13N3O2 B14923091 2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B14923091
M. Wt: 231.25 g/mol
InChI Key: YGVMJZIRNDXQDC-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a pyrazole ring and an isoindole-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the condensation of 3-acetoacetyl-2H-chromen-2-one with semicarbazide under specific conditions. For instance, a mixture of 3-acetoacetyl-2H-chromen-2-one (0.2 g, 0.87 mmol), semicarbazide (0.1 g, 0.87 mmol), and ethanol (2 mL) is heated to 160°C at a pressure of up to 20 atm for 5 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The pyrazole ring and isoindole-dione structure can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can introduce various functional groups into the compound, leading to a wide range of derivatives.

Scientific Research Applications

2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as androgen receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced proliferation of cancer cells. The exact molecular pathways involved in this process are still under investigation, but it is believed that the compound interferes with the signaling pathways that promote cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a pyrazole ring and an isoindole-dione structure

Properties

Molecular Formula

C12H13N3O2

Molecular Weight

231.25 g/mol

IUPAC Name

2-(5-methyl-1H-pyrazol-3-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C12H13N3O2/c1-7-6-10(14-13-7)15-11(16)8-4-2-3-5-9(8)12(15)17/h2-3,6,8-9H,4-5H2,1H3,(H,13,14)

InChI Key

YGVMJZIRNDXQDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)N2C(=O)C3CC=CCC3C2=O

Origin of Product

United States

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